Thiocillin

Description

closely related to microccin P; RN given refers to mono-Na salt(2S-(2alpha,5alpha,6beta(Z)))-isome

Structure

2D Structure

Properties

Molecular Formula |

C49H51N13O8S6 |

|---|---|

Molecular Weight |

1142.4 g/mol |

IUPAC Name |

2-[2-[(12S,19R,26Z,29S)-26-ethylidene-29-[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-12,19-di(propan-2-yl)-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C49H51N13O8S6/c1-9-25(38(65)50-13-22(7)63)52-39(66)29-16-73-47(57-29)33-19-74-46(59-33)27-12-11-24-37(51-27)28-14-75-48(54-28)34(20(3)4)60-41(68)32-18-76-49(58-32)35(21(5)6)61-40(67)31-17-72-45(56-31)26(10-2)53-43(70)36(23(8)64)62-42(69)30-15-71-44(24)55-30/h9-12,14-23,34-36,63-64H,13H2,1-8H3,(H,50,65)(H,52,66)(H,53,70)(H,60,68)(H,61,67)(H,62,69)/b25-9-,26-10-/t22-,23+,34-,35+,36-/m0/s1 |

InChI Key |

IXZWXEVFYZMXCG-ZRBNMRFGSA-N |

Isomeric SMILES |

C/C=C\1/C2=NC(=CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C)C(C)C |

Canonical SMILES |

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)C)C(C)C |

Synonyms |

thiocillin |

Origin of Product |

United States |

Foundational & Exploratory

Thiocillin discovery and isolation from Bacillus cereus

An In-depth Technical Guide to the Discovery and Isolation of Thiocillin from Bacillus cereus

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, biosynthesis, and isolation of this compound, a potent thiopeptide antibiotic produced by Bacillus cereus. It details the genetic basis of its production, experimental protocols for its purification and analysis, and quantitative data on its antimicrobial activity.

Discovery and Genetic Basis

This compound is a member of the thiazolyl peptide family of antibiotics, which are characterized by a unique molecular structure containing multiple thiazole rings and a central nitrogen heterocycle.[1] While various thiocillins were initially isolated from different Bacillus strains, including B. cereus G-15, the producing organism for this compound I[2][3], a significant breakthrough was the identification of the complete biosynthetic gene cluster (BGC) in Bacillus cereus ATCC 14579.[4][5] This discovery revealed that this compound is not synthesized by non-ribosomal peptide synthetases but is instead a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[6]

The core of this compound biosynthesis lies in the tcl gene cluster.[5] This cluster contains four identical, contiguous genes (tclE, tclF, tclG, tclH) that each encode a 52-residue precursor peptide.[1][5] The C-terminal 14 amino acids of this peptide (SCTTCVCTCSCCTT) serve as the substrate for a cascade of enzymatic post-translational modifications.[5] These modifications, which alter 13 of the 14 residues, include dehydration of serine and threonine, cyclization of cysteine residues into thiazoles, and the formation of a central pyridine ring.[1] A set of three additional, stochastic modifications (hydroxylation, O-methylation, and ketone/alcohol interconversion) gives rise to a family of eight related this compound compounds produced by a single strain.[1]

The direct link between the tclE-H genes and this compound production was definitively established through genetic knockout and rescue experiments. A tclE-H knockout strain of B. cereus was unable to produce any this compound compounds. Production was restored to near wild-type levels when a single copy of the tclE gene was reintroduced into the knockout strain, confirming its role as the precursor peptide gene.[1][7]

Quantitative Data

The antimicrobial potency of thiocillins has been evaluated against a range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for wild-type thiocillins and the purification yields for recombinantly produced variants.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Compound | Target Organism | MIC (µg/mL) | Reference |

| This compound I | S. aureus 1974149 | 2 | [8] |

| This compound I | E. faecalis 1674621 | 0.5 | [8] |

| This compound I | B. subtilis ATCC 6633 | 4 | [8] |

| This compound I | S. pyogenes 1744264 | 0.5 | [8] |

| This compound (WT Pool) | B. subtilis | 0.2 - 0.9 | [1][7] |

| This compound (WT Pool) | MRSA COL | < 0.03 - 0.1 | [1][7] |

| This compound (WT Pool) | MRSA MW2 | < 0.03 - 0.1 | [1][7] |

Table 2: Purification Yields of Engineered this compound Variants

| Variant | Yield per Liter of Culture | Reference |

| T13BocK | 125 µg/L | [9] |

| T3ProcK | ~1 mg/L | [9] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of B. cereus, the isolation and purification of this compound, and the genetic manipulation used to confirm its biosynthetic pathway.

Cultivation of Bacillus cereus for this compound Production

This protocol is adapted from the methodology used to isolate thiocillins from B. cereus ATCC 14579.[5]

-

Inoculation : Inoculate 300 µL of Luria-Bertani (LB) medium with 100 µL of a glycerol stock of B. cereus ATCC 14579. Suspend the cells by vortexing.

-

Scale-Up : Transfer the suspension into a larger culture volume (e.g., 80 culture tubes each containing 3 mL of LB broth).

-

Incubation : Incubate the cultures with shaking at 28°C for 68 hours.

-

Harvesting : Combine the cultures and harvest the cells by centrifugation. The cell pellet contains the this compound compounds.

Isolation and Purification of this compound

This protocol details the extraction and purification of thiocillins from the cell pellet.[5]

-

Extraction : Add 20 mL of methanol to the harvested cell pellet and vortex thoroughly to create a suspension.

-

Drying : Dry the methanolic suspension by adding solid sodium sulfate (Na₂SO₄).

-

Filtration : Filter the suspension to remove cell debris and Na₂SO₄.

-

Concentration : Concentrate the filtrate to yield a yellow residue containing crude thiocillins.

-

HPLC Analysis & Purification :

-

Suspend the residue in 100 µL of HPLC solvent B and add 100 µL of solvent A.

-

Analyze the solution using analytical reverse-phase HPLC with a gradient (e.g., 30–55% solvent B in solvent A) over 20 minutes, monitoring at UV wavelengths of 220 nm and 350 nm.[5]

-

Purify the compounds using preparative HPLC to isolate the individual this compound variants.[5]

-

Genetic Confirmation via Gene Knockout and Rescue

This experimental workflow was crucial in identifying tclE-H as the precursor peptide genes for this compound.[1]

-

Knockout Strain Generation : Create a B. cereustclE-H knockout strain (tclΔE-H) via homologous recombination using a plasmid that contains sequence homology to the tcl gene cluster but lacks the tclE-H genes.

-

Comparative Analysis :

-

Culture the wild-type (WT) B. cereus ATCC 14579 and the tclΔE-H mutant strain under identical production conditions.

-

Extract compounds from both cultures as described in Protocol 3.2.

-

Analyze the extracts by reverse-phase HPLC and LC-MS. The absence of this compound peaks in the tclΔE-H extract confirms the role of the deleted genes.

-

-

Rescue Experiment :

-

Insert a single, plasmid-based copy of the tclE gene into the chromosome of the tclΔE-H strain to create a knock-in (tclE KI) strain.

-

Culture the tclE KI strain and analyze its extract via HPLC and LC-MS. The restoration of this compound production confirms that tclE is sufficient to act as the precursor peptide for biosynthesis.[1]

-

Visualizations

The following diagrams illustrate the key pathways and workflows involved in this compound research.

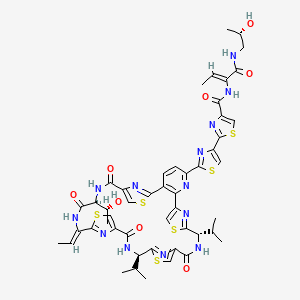

Caption: Biosynthesis of this compound from its ribosomally produced precursor peptide.

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Logical workflow of the genetic experiments confirming the precursor gene.

References

- 1. Generation of this compound Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of three new antibiotics, thiocillins I, II and III, related to micrococcin P. Studies on antibiotics from the genus Bacillus. VIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Post-Translational Modifications in Thiocillin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core post-translational modifications (PTMs) involved in the biosynthesis of thiocillin, a potent thiopeptide antibiotic. This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP), and its maturation involves a remarkable series of enzymatic transformations that convert a linear precursor peptide into a complex, macrocyclic natural product with significant antibacterial activity.[1][2][3] This document details the enzymatic machinery, the chemical transformations, and the experimental methodologies used to study this intricate biosynthetic pathway.

The this compound Biosynthetic Pathway: An Overview

This compound is produced by Bacillus cereus ATCC 14579 and its biosynthesis is orchestrated by the tcl gene cluster.[2][4] The process begins with the ribosomal synthesis of a 52-amino acid precursor peptide, TclA. This precursor consists of a 38-residue N-terminal leader peptide and a 14-residue C-terminal core peptide (SCTTCVCTCSCCTT).[4][5] The leader peptide acts as a recognition element for the modifying enzymes, guiding them to the core peptide where a cascade of 13 post-translational modifications occurs.[2] These modifications can be categorized into three major types:

-

Thiazole Formation: Six cysteine residues within the core peptide are converted into thiazole rings.[4][5]

-

Dehydration: Serine and threonine residues are dehydrated to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[2][6]

-

Pyridine Ring Formation: A central pyridine ring is formed through a formal [4+2] cycloaddition of two Dha residues, which also results in the cleavage of the leader peptide.[5][7]

The culmination of these modifications results in the mature this compound molecule, a highly rigid and architecturally complex antibiotic.

Core Post-Translational Modifications and Associated Enzymes

The maturation of the this compound precursor peptide is a highly orchestrated process involving a suite of specialized enzymes encoded by the tcl gene cluster.

Thiazole Formation: The TclJ/TclN Machinery

The conversion of cysteine residues to thiazole rings is a two-step process catalyzed by a complex of three proteins: TclI (a scaffolding protein), TclJ (a cyclodehydratase), and TclN (a dehydrogenase).[8][9]

-

Step 1: Cyclodehydration: The cyclodehydratase TclJ, a YcaO-domain containing enzyme, catalyzes the intramolecular cyclization of the cysteine backbone amide with the thiol side chain to form a thiazoline ring. This reaction is ATP-dependent.[10]

-

Step 2: Dehydrogenation: The dehydrogenase TclN, an FMN-dependent enzyme, then oxidizes the thiazoline ring to the aromatic thiazole.[8]

The scaffolding protein TclI is thought to present the precursor peptide to TclJ and TclN in a sequential manner to ensure the efficient and complete modification of all six cysteine residues.[9]

Dehydration of Serine and Threonine: The TclK/TclL System

The dehydration of serine and threonine residues to their unsaturated counterparts, dehydroalanine (Dha) and dehydrobutyrine (Dhb), is catalyzed by the lantibiotic-like dehydratases TclK and TclL.[2][6] These enzymes are homologous to the LanL family of lanthipeptide synthetases.[4] The proposed mechanism involves two steps:

-

Phosphorylation: The kinase domain of the enzyme phosphorylates the hydroxyl group of serine or threonine.

-

Elimination: A lyase domain then catalyzes the elimination of the phosphate group, resulting in the formation of a double bond.[4]

In this compound biosynthesis, Ser1 and Ser10 are dehydrated to Dha to serve as precursors for the pyridine ring, while Thr4 and Thr13 are converted to Dhb.[4][5]

Pyridine Ring Formation: The TclM Cyclase

The final and key macrocyclization step is the formation of the central trisubstituted pyridine ring, a hallmark of the thiopeptide class of antibiotics. This reaction is catalyzed by the enzyme TclM.[5][7] The mechanism is a formal [4+2] cycloaddition (a hetero-Diels-Alder reaction) between the two dehydroalanine residues at positions 1 and 10 of the modified core peptide.[5][7] This intramolecular cyclization is followed by dehydration and concomitant cleavage of the leader peptide, releasing the mature this compound molecule.[5] TclM is a remarkable enzyme that catalyzes this complex transformation without the need for any cofactors.[7]

Quantitative Data

The following table summarizes the available quantitative data related to this compound synthesis. It is important to note that detailed kinetic parameters for most of the biosynthetic enzymes are not yet available in the literature.

| Parameter | Value | Reference |

| Precursor Peptide | ||

| Total Length | 52 amino acids | [4][5] |

| Leader Peptide Length | 38 amino acids | [5] |

| Core Peptide Length | 14 amino acids | [4][5] |

| Post-Translational Modifications | ||

| Number of Thiazoles | 6 | [4][5] |

| Number of Dehydrobutyrines | 2 | [4][5] |

| Number of Dehydroalanines (transient) | 2 | [4][5] |

| Total Modifications | 13 | [2] |

| Yields of this compound Variants | ||

| Wild-type this compound (total variants) | ~11 mg/L | [11] |

| T3BocK variants (total) | 686 µg/L | [11] |

| T13BocK variants (total) | 125 µg/L | [11] |

| T3ProcK variants (total) | ~1 mg/L | [11] |

Note: The yields of this compound variants are from mutasynthesis experiments and may not reflect the production levels of the wild-type strain under optimized conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis. Where specific protocols for this compound enzymes are not available, reconstructed protocols based on homologous systems are provided with a disclaimer.

Expression and Purification of Recombinant Tcl Proteins

Objective: To produce and purify the this compound biosynthetic enzymes (TclI, TclJ, TclK, TclL, TclM, and TclN) for in vitro assays.

General Protocol (to be adapted for each Tcl protein):

-

Gene Cloning: The gene encoding the target Tcl protein is amplified from B. cereus ATCC 14579 genomic DNA by PCR and cloned into an appropriate expression vector (e.g., pET-28a(+) for an N-terminal His6-tag).

-

Protein Expression: The expression plasmid is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, which is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., to a final concentration of 0.5 mM), and the culture is incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice. The cell lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The soluble fraction is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography (gel filtration) using a column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

-

Protein Characterization: The purity of the protein is assessed by SDS-PAGE. The concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm with the calculated extinction coefficient. The purified protein is stored at -80°C in a storage buffer containing glycerol (e.g., 20-50%).

In Vitro Thiazole Formation Assay (Reconstructed Protocol)

Disclaimer: This is a reconstructed protocol based on assays for homologous YcaO-domain enzymes. Optimization may be required.

Objective: To reconstitute the formation of thiazole rings from cysteine residues in the precursor peptide using purified TclI, TclJ, and TclN.

Materials:

-

Purified TclI, TclJ, and TclN proteins.

-

Purified precursor peptide (TclA, or a synthetic version of the core peptide with the leader peptide).

-

ATP and FMN.

-

Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT.

Procedure:

-

Set up the reaction mixture in a total volume of 50 µL:

-

Reaction Buffer

-

Precursor Peptide (e.g., 20 µM)

-

TclI (e.g., 5 µM)

-

TclJ (e.g., 5 µM)

-

TclN (e.g., 5 µM)

-

ATP (e.g., 2 mM)

-

FMN (e.g., 100 µM)

-

-

Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 2-4 hours).

-

Quench the reaction by adding an equal volume of acetonitrile or by heating.

-

Analyze the reaction products by HPLC-MS to detect the mass loss corresponding to the formation of thiazoline and thiazole rings.

In Vitro Dehydration Assay (Reconstructed Protocol)

Disclaimer: This is a reconstructed protocol based on assays for LanL-like enzymes. Optimization may be required.

Objective: To detect the dehydration of serine and threonine residues in the precursor peptide catalyzed by TclK and TclL.

Materials:

-

Purified TclK and TclL proteins.

-

Purified precursor peptide (TclA).

-

ATP.

-

Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT.

Procedure:

-

Set up the reaction mixture in a total volume of 50 µL:

-

Reaction Buffer

-

Precursor Peptide (e.g., 20 µM)

-

TclK (e.g., 5 µM)

-

TclL (e.g., 5 µM)

-

ATP (e.g., 2 mM)

-

-

Incubate the reaction at 30°C for 1-3 hours.

-

Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) or by flash-freezing in liquid nitrogen.

-

Analyze the products by MALDI-TOF MS or LC-MS to observe the mass decrease of 18 Da for each dehydration event.

In Vitro TclM Cycloaddition Assay

Objective: To monitor the formation of the pyridine ring and the cleavage of the leader peptide from a fully modified precursor peptide.

Materials:

-

Purified TclM protein.

-

A substrate peptide consisting of the leader peptide attached to the fully modified core peptide (with all thiazoles and dehydrations). This substrate may need to be generated in a preceding enzymatic reaction or through semi-synthesis.

-

Reaction Buffer: 50 mM HEPES pH 7.2, 100 mM NaCl.

Procedure:

-

Set up the reaction in a total volume of 100 µL:

-

Reaction Buffer

-

Substrate peptide (e.g., 10 µM)

-

TclM (e.g., 2 µM)

-

-

Incubate at room temperature.

-

Take time points (e.g., 0, 1, 2, 4, 8, 24 hours) and quench the reaction with an equal volume of acetonitrile containing 0.1% formic acid.

-

Analyze the samples by LC-MS, monitoring for the appearance of the mature this compound product and the disappearance of the substrate. The formation of the pyridine ring can also be monitored by UV-Vis spectroscopy at 350 nm.[7]

Analytical Methods

Objective: To separate and quantify this compound and its biosynthetic intermediates.

Typical Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time (e.g., 5% to 95% B over 30 minutes).

-

Flow Rate: 1 mL/min.

-

Detection: UV detector at multiple wavelengths (e.g., 220 nm for peptide bonds and 350 nm for the pyridine ring of this compound).

Objective: To determine the molecular weights of the precursor peptide, intermediates, and the final this compound product, and to sequence the modified peptides.

-

For Molecular Weight Determination: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer can be used to accurately measure the mass of the peptides.

-

For Sequencing (Tandem MS/MS): Peptides are fragmented in the mass spectrometer (e.g., by collision-induced dissociation, CID), and the masses of the fragment ions are measured. De novo sequencing of the fragment spectra allows for the localization of the PTMs. Dehydration results in a mass loss of 18 Da, and thiazole formation from cysteine results in a mass change of -2 Da (loss of H₂).

Objective: To elucidate the three-dimensional structure of this compound and its analogues and to confirm the presence of specific modifications.

-

1D and 2D NMR: 1H, 13C, COSY, TOCSY, NOESY, HSQC, and HMBC experiments are used to assign the resonances of the protons and carbons in the molecule and to determine the connectivity and spatial proximity of atoms.

-

Characteristic Chemical Shifts: Dehydroalanine and dehydrobutyrine residues have characteristic chemical shifts for their vinyl protons in the 1H NMR spectrum. The aromatic protons of the thiazole and pyridine rings also have distinct chemical shifts.

Mandatory Visualizations

This compound Biosynthetic Pathway

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. panlf.sioc.ac.cn [panlf.sioc.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In Vitro Biosynthesis of the Core Scaffold of the Thiopeptide Thiomuracin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Predictive Models for Kinetic Parameters of Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. The Science of Color Contrast — An Expert Designer’s Guide | Marvel Blog - Marvel Blog [marvelapp.com]

- 10. YcaO domains utilize ATP to activate amide backbones during peptide cyclodehydrations | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Thiocillin on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which the thiopeptide antibiotic thiocillin inhibits bacterial protein synthesis. It details the binding site on the bacterial ribosome, the functional consequences of this interaction, and the experimental methodologies used to elucidate these details.

Core Mechanism of Action: Inhibition of Translocation

This compound is a potent inhibitor of bacterial protein synthesis, primarily targeting Gram-positive bacteria.[1] Its mechanism centers on the disruption of the translocation step of the elongation cycle. Thiocillins belong to a group of thiopeptides with a 26-membered macrocyclic ring that bind directly to the 50S large ribosomal subunit.[1][2] This binding event sterically and allosterically hinders the function of Elongation Factor G (EF-G), a GTPase essential for moving the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site.[1][2][3] By preventing EF-G activity, this compound effectively halts the progression of the ribosome along the mRNA, leading to the cessation of polypeptide chain elongation and ultimately, bacterial growth.[2][4]

The binding site for this compound is a cleft formed at the interface of the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[2][5][6] This region is often referred to as the GTPase-Associated Center (GAC).[5][7] The rigid, highly modified structure of this compound, particularly its trithiazolylpyridine core, is crucial for high-affinity binding to this site.[6][8] The interaction dysregulates the interplay between ribosomal proteins L7 and L11, which is critical for the effective binding and function of EF-G.[8]

Quantitative Data: Antibiotic Efficacy

The antibacterial potency of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Below is a summary of reported MIC values for this compound I and several engineered variants against various bacterial strains.

| Compound/Variant | Staphylococcus aureus 1974149 | S. aureus (MRSA) COL | S. aureus (MRSA) MW2 | Enterococcus faecalis 1674621 | Bacillus subtilis ATCC 6633 | Streptococcus pyogenes 1744264 | Reference |

| This compound I (WT) | 2 µg/mL | - | - | 0.5 µg/mL | 4 µg/mL | 0.5 µg/mL | [9] |

| WT Pool | - | 0.125 µg/mL | 0.125 µg/mL | - | 0.0625 µg/mL | - | [2] |

| V6A Variant | - | 0.03125 µg/mL | 0.125 µg/mL | - | 0.03125 µg/mL | - | [2] |

| T8A Variant | - | 0.25 µg/mL | 0.25 µg/mL | - | 0.125 µg/mL | - | [2] |

| T13A Variant | - | 0.0625 µg/mL | 0.125 µg/mL | - | 0.0156 µg/mL | - | [2] |

| T3A Variant | - | >8 µg/mL | >8 µg/mL | - | >8 µg/mL | - | [2] |

| T4V Variant | - | >8 µg/mL | >8 µg/mL | - | >8 µg/mL | - | [2] |

Note: The V6A and T13A variants demonstrated a 2- to 4-fold improvement in activity against B. subtilis and MRSA strain COL compared to the wild-type (WT) mixture.[2] In contrast, substitutions at positions Threonine-3 and Dehydrobutyrine-4 (T3A, T4V) resulted in a significant loss of activity, suggesting these residues are critical for ribosome binding.[2][6]

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a combination of genetic, biochemical, and structural biology techniques.

A powerful method for structure-activity relationship (SAR) studies involves genetically manipulating the precursor peptide of this compound in the producer organism, Bacillus cereus.[2]

-

Strain Engineering: A knockout strain of B. cereus is created by deleting the endogenous copies of the precursor peptide gene (tclE-H).[2]

-

Gene Replacement: A single, plasmid-based copy of the tclE gene, containing the desired mutation (e.g., a single amino acid substitution), is inserted into the chromosome of the knockout strain via Campbell integration.[2]

-

Fermentation and Extraction: The engineered B. cereus strain is cultured in fermentation broth to produce the this compound variant. The compounds are then extracted from the culture.[2]

-

Purification and Identification: The extracted compounds are purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The identity and purity of the variants are confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Minimum Inhibitory Concentrations (MICs) are determined using standard broth microdilution methods.

-

Preparation: A two-fold serial dilution of the purified this compound compound is prepared in a liquid growth medium (e.g., Luria-Bertani broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., B. subtilis or S. aureus) to a final concentration of approximately 5 x 105 CFU/mL.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[2]

While a specific high-resolution structure of this compound bound to the ribosome is not detailed in the provided context, cryo-EM is the state-of-the-art technique for visualizing such interactions.[10][11]

-

Complex Formation: Purified bacterial 70S ribosomes are incubated with a molar excess of this compound to ensure saturation of the binding site.

-

Vitrification: A small volume of the ribosome-thiocillin complex solution is applied to an EM grid, blotted, and plunge-frozen in liquid ethane. This traps the complexes in a thin layer of vitreous ice.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope (TEM) equipped with a direct electron detector, collecting thousands of movies of the particles.[10]

-

Image Processing: The movies are processed to correct for motion, and individual particle images are picked. These images are then aligned and averaged in 2D and 3D to reconstruct a high-resolution map of the ribosome-antibiotic complex.[10]

-

Model Building: An atomic model of the ribosome and the bound this compound is built into the cryo-EM density map, revealing the precise molecular interactions.

Structure-Activity Relationship (SAR)

Genetic and synthetic modifications of the this compound scaffold have revealed key structural features essential for its antibiotic activity. The integrity of the macrocycle and the core heterocycles is paramount for maintaining the rigid conformation necessary for ribosome binding.[3][12]

-

Indispensable Core: The serines (S1, S10) that form the central pyridine ring and the cysteines that form the thiazoles are essential.[3][6] Altering these residues typically abrogates the production of the mature antibiotic or its activity.[6][12]

-

Conformational Rigidity: The 26-membered macrocycle provides a rigid conformation that is critical for binding.[3] Replacing a thiazole within this loop with a non-cyclized residue disrupts this conformation and leads to a loss of activity.[12]

-

Binding Interface: Residues such as Threonine-3 and Dehydrobutyrine-4 appear to be in close proximity to the ribosomal protein L11 and are critical for binding.[2] Alanine substitutions at these positions lead to a dramatic loss of antibiotic efficacy.[2]

-

Tolerated Modifications: The "tail" region of the molecule (involving residues like Val-6, Thr-8, and Thr-13) is more amenable to modification.[2] Substitutions at these sites can be tolerated and in some cases, such as with the V6A and T13A variants, can even lead to improved potency.[2]

Resistance Mechanisms

Bacterial resistance to thiopeptide antibiotics like this compound can arise through several mechanisms.

-

Target Modification: Mutations in the genes encoding the components of the binding site are a primary mechanism. This includes mutations in the 23S rRNA (specifically at position A1067 in the GAC) or in the gene for ribosomal protein L11 (rplK).[5][7] Such mutations can decrease the binding affinity of the antibiotic for the ribosome.[7]

-

Producer Self-Resistance: Producer organisms, like B. cereus, often possess self-immunity mechanisms. The this compound gene cluster contains genes (tclQ, tclT) that encode variant copies of the ribosomal protein L11.[8] It is hypothesized that these variant L11 proteins may be incorporated into the bacterium's own ribosomes, preventing this compound from binding and thus conferring resistance.[8][13]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Generation of this compound Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Manipulation of this compound Variants by Prepeptide Gene Replacement: Structure, Conformation, and Activity of Heterocycle Substitution Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular determinants of microbial resistance to thiopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Seeing antibiotics in action inside a pathogenic bacterium | EMBL [embl.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Technical Guide: Thiocillin's Role in the Inhibition of Protein Translation Elongation

For Researchers, Scientists, and Drug Development Professionals

Abstract: Thiocillin is a ribosomally synthesized and post-translationally modified thiopeptide antibiotic with potent activity against Gram-positive bacteria. Its mechanism of action involves the specific targeting of the bacterial ribosome, leading to the inhibition of protein synthesis. This technical guide provides an in-depth exploration of this compound's molecular mechanism, focusing on its role in arresting the elongation stage of protein translation. We present quantitative data on its inhibitory activity, detailed protocols for key experimental assays used in its study, and visual diagrams of its mechanism and associated experimental workflows. This document serves as a comprehensive resource for researchers engaged in antibiotic discovery and development.

Molecular Mechanism of Action

This compound, and related 26-membered macrocyclic thiopeptides, inhibit bacterial protein synthesis by targeting the large (50S) ribosomal subunit.[1] This interaction does not block the peptidyl transferase center directly but rather interferes with the dynamic conformational changes of the ribosome essential for the elongation cycle. The primary target of this interference is the function of Elongation Factor G (EF-G).

Binding Site on the 50S Ribosomal Subunit

Structural and biochemical studies have precisely mapped the binding site for the this compound class of antibiotics. They bind to a cleft formed at the interface of ribosomal protein L11 and helices H43 and H44 of the 23S rRNA.[2][3] This region is often referred to as the GTPase Associated Center (GAC), a critical hub for the function of translational GTPases like EF-G. The rigid, highly modified structure of this compound, particularly its trithiazolylpyridine core, forms a high-affinity recognition element for this specific ribosomal site.[2]

Interference with Elongation Factor G (EF-G)

The binding of this compound to the L11-23S rRNA region induces a conformational state in the ribosome that is incompatible with the productive binding and function of EF-G.[2] EF-G is a crucial translocase that, upon GTP hydrolysis, catalyzes the movement of the mRNA-tRNA complex from the A-site to the P-site and from the P-site to the E-site on the ribosome. This compound's presence dysregulates the interaction between ribosomal proteins L7/L12 and L11, which in turn perturbs the binding and GTPase activity of EF-G, effectively locking the ribosome in a pre-translocation state.[2]

The mechanism is therefore one of allosteric inhibition; this compound does not compete for the same binding site as EF-G but freezes the ribosome in a conformation that prevents EF-G from executing the translocation step.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Natural Variants of Thiocillin Produced by Bacillus cereus: An In-depth Technical Guide

For correspondence: [AI Assistant Contact Information]

Abstract

Thiocillins are a group of potent thiopeptide antibiotics produced by the bacterium Bacillus cereus. These ribosomally synthesized and post-translationally modified peptides (RiPPs) exhibit significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the natural variants of thiocillin produced by Bacillus cereus ATCC 14579. It delves into the genetic basis of their production, the structural diversity of the natural variants, detailed experimental protocols for their isolation and characterization, and the known mechanisms of self-resistance in the producing organism. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product discovery, antibiotic development, and microbial biochemistry.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Thiopeptides, a class of sulfur-rich, highly modified macrocyclic peptides, represent a promising source of new antibiotics. This compound, produced by Bacillus cereus, is a notable member of this class.[1] It functions by binding to the 50S ribosomal subunit, thereby interfering with protein synthesis.[2] The biosynthesis of this compound is a complex process involving the ribosomal synthesis of a precursor peptide, followed by extensive post-translational modifications.[3] These modifications are not always carried out to completion, resulting in a suite of naturally occurring structural variants.[1][4] Understanding the diversity and biosynthesis of these natural variants is crucial for future synthetic and semi-synthetic efforts to develop new this compound-based drugs with improved pharmacological properties.

The this compound Biosynthetic Gene Cluster (tcl)

The production of thiocillins in Bacillus cereus ATCC 14579 is orchestrated by a dedicated biosynthetic gene cluster, designated tcl.[3][5] This 22-kb gene cluster encodes all the necessary machinery for the synthesis and modification of the precursor peptide, as well as for self-resistance.[3] A key feature of this cluster is the presence of four identical genes, tclE, tclF, tclG, and tclH, which encode the 52-residue precursor peptide.[1][3] The C-terminal 14 amino acids of this precursor peptide are the substrate for a series of extensive post-translational modifications that ultimately give rise to the mature this compound scaffold.[1][3]

The tcl gene cluster also contains genes encoding enzymes responsible for the key chemical transformations in this compound biosynthesis, including dehydratases, cyclodehydrogenases, and a hydroxylase.[3] Additionally, the cluster encodes proteins believed to be involved in the transport of the final antibiotic out of the cell.[5] A notable component of the gene cluster is the presence of genes, tclQ and tclT, which encode variant copies of the ribosomal protein L11. This is the direct binding target of thiocillins, and these variant proteins are thought to confer resistance to the producing organism by preventing the antibiotic from binding to its own ribosomes.[4]

Figure 1. Organization of the this compound (tcl) gene cluster in Bacillus cereus.

Natural Variants of this compound

Bacillus cereus ATCC 14579 produces a mixture of at least eight related this compound variants.[1] These variants arise from three stochastic post-translational modifications that occur on the core this compound structure.[1] These modifications are:

-

Hydroxylation: The addition of a hydroxyl group at the Val6 position.

-

O-methylation: The methylation of the hydroxyl group of the Thr8 residue.

-

Ketone/Alcohol Interconversion: The C-terminal residue, derived from the decarboxylation of Thr14, can exist as either a ketone or an alcohol.

The combination of these three variable modifications results in a total of 2 x 2 x 2 = 8 possible natural variants.[1] The molecular formulas and exact masses of these variants have been determined through high-resolution mass spectrometry.[3][4]

Table 1: Natural this compound Variants Produced by Bacillus cereus ATCC 14579

| Compound Name(s) | R1 (Val6) | R2 (Thr8) | R3 (C-terminus) | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound IV (Compound 8) | H | OCH₃ | Ketone | C₄₈H₄₇N₁₃O₈S₆ | 1153.1894 |

| This compound V | H | OCH₃ | Alcohol | C₄₈H₄₉N₁₃O₈S₆ | 1155.2050 |

| YM-266184 (Compound 7) | OH | OCH₃ | Ketone | C₄₈H₄₇N₁₃O₉S₆ | 1169.1843 |

| YM-266183 (Compound 6) | OH | OCH₃ | Alcohol | C₄₈H₄₉N₁₃O₉S₆ | 1171.1999 |

| This compound III (Compound 5) | H | OH | Ketone | C₄₇H₄₅N₁₃O₈S₆ | 1139.1737 |

| This compound II (Compound 4) | H | OH | Alcohol | C₄₇H₄₇N₁₃O₈S₆ | 1141.1894 |

| Micrococcin P2 (Compound 2) | OH | OH | Ketone | C₄₇H₄₅N₁₃O₉S₆ | 1155.1686 |

| Micrococcin P1 (Compound 1) | OH | OH | Alcohol | C₄₇H₄₇N₁₃O₉S₆ | 1157.1843 |

Data compiled from references[3][4].

Experimental Protocols

The following sections detail the key experimental methodologies for the study of natural this compound variants from Bacillus cereus.

Bacterial Strains and Culture Conditions

-

Producing Strain: Bacillus cereus ATCC 14579 is the primary strain used for the production of natural thiocillins.

-

Culture Medium: For this compound production, B. cereus is typically cultured in a suitable rich medium, such as Luria-Bertani (LB) broth or a defined minimal medium supplemented with specific nutrients.

-

Growth Conditions: Cultures are grown aerobically at 30-37°C with vigorous shaking for 24-48 hours.

Extraction of Thiocillins

-

Cell Harvesting: Bacterial cultures are centrifuged to pellet the cells.

-

Solvent Extraction: The cell pellet is extracted with an organic solvent, typically methanol or a mixture of chloroform and methanol.[6] This step is repeated multiple times to ensure complete extraction of the lipophilic thiocillins.

-

Solvent Evaporation: The combined organic extracts are evaporated to dryness under reduced pressure to yield a crude extract.

Purification of this compound Variants

-

Solid-Phase Extraction (SPE): The crude extract is often subjected to SPE to remove highly polar and non-polar impurities. A C18 cartridge is commonly used for this purpose.

-

High-Performance Liquid Chromatography (HPLC): The partially purified extract is then fractionated using reversed-phase HPLC.[1][4]

-

Column: A C18 column is typically employed.

-

Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, is used to elute the this compound variants.

-

Detection: Eluting compounds are monitored by UV absorbance at approximately 350 nm, which is characteristic of the this compound chromophore.[1]

-

-

Fraction Collection: Fractions corresponding to the UV-absorbing peaks are collected for further analysis.

Structural Characterization

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR) is used to determine the accurate mass and elemental composition of each purified variant.[3][4]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is performed to confirm the peptide sequence and the location of post-translational modifications.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted on the purified compounds.[2][3]

References

- 1. pnas.org [pnas.org]

- 2. Generation of this compound Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiopeptide antibiotics stimulate biofilm formation in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [laro.lanl.gov]

- 6. Identification of Bacillus cereus Genes Specifically Expressed during Growth at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Laboratory-Scale Fermentation and Purification of Thiocillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin is a member of the thiazolyl peptide class of antibiotics, which exhibit potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] It is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by the bacterium Bacillus cereus ATCC 14579.[2][3] The complex structure of this compound, characterized by a central pyridine ring decorated with multiple thiazole moieties, arises from extensive modifications of a precursor peptide encoded by the tcl gene cluster.[2][3] These application notes provide a detailed protocol for the laboratory-scale fermentation of B. cereus ATCC 14579 and the subsequent purification of this compound.

Data Summary

The following table summarizes the quantitative data associated with the laboratory-scale production of this compound.

| Parameter | Value | Reference |

| Producing Organism | Bacillus cereus ATCC 14579 | [2] |

| Fermentation Medium | Luria-Bertani (LB) Broth | [2] |

| Incubation Temperature | 28 °C | [2] |

| Incubation Time | 68 hours | [2] |

| Total Yield of this compound Variants | 11 mg/L |

Experimental Protocols

I. Fermentation of Bacillus cereus ATCC 14579

This protocol describes the cultivation of B. cereus ATCC 14579 for the production of this compound.

Materials:

-

Bacillus cereus ATCC 14579 glycerol stock

-

Luria-Bertani (LB) broth

-

Sterile culture tubes or flasks

-

Shaking incubator

Protocol:

-

Inoculate 3 mL of Luria-Bertani (LB) broth in a sterile culture tube with 100 µL of a B. cereus ATCC 14579 glycerol stock.[2]

-

Incubate the culture with shaking at 28 °C for 68 hours.[2]

-

For larger scale production, the culture can be scaled up appropriately. For example, 3 mL of the seed culture can be used to inoculate 80 culture tubes each containing a larger volume of LB broth for a total larger fermentation volume.[2]

II. Extraction and Purification of this compound

This protocol details the extraction of this compound from the bacterial cell pellet followed by purification using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

-

Methanol

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (CH₃CN), HPLC grade

-

Water, HPLC grade

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or other solvent evaporation system

-

Syringe filters (0.22 µm)

-

Preparative HPLC system with a C18 column (e.g., Phenomenex Luna 5-μm C18(2) 100-Å 250 × 10-mm)[2]

Protocol:

-

Extraction: a. Following incubation, harvest the bacterial cells by centrifugation.[2] b. To the cell pellet, add 20 mL of methanol and vortex thoroughly to resuspend the cells.[2] c. Dry the methanol suspension with anhydrous sodium sulfate (Na₂SO₄), filter to remove the cell debris and drying agent, and concentrate the filtrate to obtain a yellow residue.[2]

-

Sample Preparation for HPLC: a. Resuspend the yellow residue in 4 mL of Solvent B (0.1% TFA in acetonitrile).[2] b. Add an additional 4 mL of Solvent A (0.1% TFA in water).[2] c. Syringe-filter the solution through a 0.22 µm filter to remove any particulate matter.[2]

-

Preparative HPLC Purification: a. Equilibrate the preparative C18 column with a mixture of 30% Solvent B in Solvent A.[2] b. Inject the prepared sample onto the column. c. Elute the this compound variants using a linear gradient of 30-60% Solvent B in Solvent A over 60 minutes at a flow rate of 3.5 mL/min.[2] d. Monitor the elution at 220 nm and 350 nm.[2] e. Collect the fractions corresponding to the this compound peaks. f. Analyze the collected fractions for purity using analytical HPLC and confirm the identity of the this compound variants by mass spectrometry.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound is a fascinating process involving the ribosomal synthesis of a precursor peptide, TclE, followed by extensive post-translational modifications orchestrated by enzymes encoded in the tcl gene cluster. This diagram illustrates the key steps in the maturation of the TclE precursor peptide into the final this compound antibiotic.

References

Application Note: In Vitro Assays for Thiocillin Antibacterial Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiocillin belongs to the thiopeptide class of antibiotics, which are ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2] These natural products are known for their potent activity, primarily against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The primary mechanism of action for this compound is the inhibition of protein synthesis by targeting the bacterial ribosome.[1][4] While historically considered inactive against Gram-negative bacteria due to the outer membrane barrier, recent studies have shown that this compound can enter and inhibit the growth of Pseudomonas aeruginosa under iron-limiting conditions by hijacking the ferrioxamine siderophore receptor (FoxA).[1][4][5]

This document provides detailed protocols for essential in vitro assays to characterize the antibacterial activity of this compound: Minimum Inhibitory Concentration (MIC) determination, disk diffusion susceptibility testing, and time-kill kinetic analysis.

Mechanism of Action Overview

This compound exerts its antibacterial effect by disrupting protein translation. In Gram-negative bacteria like P. aeruginosa, its entry is facilitated by specific uptake mechanisms, particularly under conditions of iron limitation.

Caption: this compound uptake and mechanism of action in P. aeruginosa.

Data Presentation: this compound Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis 168 | 0.5 | [2] |

| Bacillus subtilis ATCC 6633 | 4 | [6] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) COL | 0.06 | [2] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) MW2 | 0.13 | [2] |

| Vancomycin-Resistant Enterococcus faecium ATCC 700221 | 0.25 | [6] |

| Vancomycin-Resistant Enterococcus faecalis ATCC 700802 | 0.5 | [6] |

| Staphylococcus aureus ATCC 29213 | 0.125 | [6] |

| Staphylococcus epidermidis ATCC 12228 | 0.125 | [6] |

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[7][8]

Caption: Workflow for the Broth Microdilution MIC Assay.

Methodology:

-

Materials and Reagents:

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Bacterial strain of interest

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

-

-

Preparation of Bacterial Inoculum:

-

Select 3-5 isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

-

-

Assay Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the starting this compound concentration is added to well 1. A 100 µL volume is then transferred sequentially from well 1 to well 11, creating the dilution series.

-

Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Set up a positive growth control well containing 100 µL of broth and 100 µL of the bacterial inoculum (no antibiotic).

-

Set up a negative/sterility control well containing 200 µL of sterile broth only (no bacteria).

-

Cover the plate and incubate at 37°C for 16-24 hours.[7]

-

-

Interpretation of Results:

Protocol 2: Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative assay used to determine the susceptibility of a bacterial isolate to an antibiotic.[9][11]

Caption: Workflow for the Disk Diffusion Susceptibility Assay.

Methodology:

-

Materials and Reagents:

-

Paper disks impregnated with a known concentration of this compound

-

Mueller-Hinton Agar (MHA) plates (uniform thickness of 4 mm)[9]

-

Bacterial strain of interest

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Incubator (35-37°C)

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.

-

-

Assay Procedure:

-

Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

-

Swab the entire surface of the MHA plate uniformly to create a confluent lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[11]

-

Allow the plate to dry for a few minutes with the lid slightly ajar.

-

Using sterile forceps or a disk dispenser, place the this compound-impregnated disks onto the surface of the agar. Ensure the disks are firmly in contact with the agar.[9][11]

-

Invert the plates and place them in an incubator at 35-37°C within 15 minutes of disk application.[12] Incubate for 18-24 hours.

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.

-

The size of the inhibition zone reflects the susceptibility of the bacteria to this compound.[12] Interpretation as "susceptible," "intermediate," or "resistant" requires standardized interpretive charts, which may need to be developed for novel compounds like this compound.

-

Protocol 3: Time-Kill Kinetic Assay

This assay determines the rate at which an antibiotic kills a bacterial population over time and can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[13]

Caption: Workflow for the Time-Kill Kinetic Assay.

Methodology:

-

Materials and Reagents:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., CAMHB)

-

This compound stock solution

-

Sterile flasks or tubes

-

Shaking incubator

-

Sterile saline or PBS for dilutions

-

Agar plates for colony counting

-

-

Assay Procedure:

-

Grow an overnight culture of the test bacteria. Dilute it into fresh broth and incubate until it reaches the early to mid-logarithmic phase of growth.

-

Prepare flasks or tubes containing fresh broth with various concentrations of this compound, typically based on the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask with no antibiotic.

-

Inoculate each flask with the log-phase bacterial culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Immediately after inoculation (time = 0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[13][14]

-

Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.

-

Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.

-

-

Interpretation of Results:

-

Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

-

Bacteriostatic activity is indicated if there is no significant change or a slight reduction in the initial CFU/mL over 24 hours.

-

Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[13] The plot will show a rapid decline in viable cell count.

-

References

- 1. biorxiv.org [biorxiv.org]

- 2. Generation of this compound Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and micrococcin exploit the ferrioxamine receptor of Pseudomonas aeruginosa for uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and micrococcin exploit the ferrioxamine receptor of <i>Pseudomonas aeruginosa</i> for uptake [ouci.dntb.gov.ua]

- 6. Total synthesis of micrococcin P1 and this compound I enabled by Mo(vi) catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. emerypharma.com [emerypharma.com]

- 14. actascientific.com [actascientific.com]

Application Notes and Protocols: Techniques for Radiolabeling Thiocillin for Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin, a member of the thiopeptide family of antibiotics, exerts its potent antibacterial activity by binding to the bacterial ribosome and inhibiting protein synthesis.[1][2] Understanding the kinetics and affinity of this interaction is crucial for the development of novel antibiotics that can overcome existing resistance mechanisms. Radioligand binding assays are a powerful tool for characterizing such molecular interactions, providing quantitative data on binding affinity (Kd) and receptor density (Bmax).[3]

However, the native structure of this compound lacks easily radiolabelable functional groups, such as tyrosine or histidine residues, precluding straightforward labeling with common radioisotopes like Iodine-125. These application notes provide a comprehensive set of protocols to overcome this challenge by proposing the synthesis of a tyrosine-containing this compound analog, its subsequent radioiodination, and its use in ribosome binding assays.

Proposed Strategy for Radiolabeling this compound

The core of our proposed strategy involves the solid-phase synthesis of a this compound analog where a structurally tolerant amino acid is replaced with tyrosine. This modification allows for subsequent radioiodination. Based on structure-activity relationship studies of this compound, which suggest that substitutions at certain positions are well-tolerated without significant loss of activity, we propose the substitution of the alanine residue at position 6 (Ala6) with tyrosine (Tyr).[3]

I. Synthesis of Tyr6-Thiocillin Analog

The synthesis of the tyrosine-containing this compound analog will be performed using Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] This method allows for the controlled, stepwise addition of amino acids to a growing peptide chain attached to a solid support.

Experimental Protocol: Solid-Phase Synthesis of Tyr6-Thiocillin

-

Resin Preparation: Start with a pre-loaded Fmoc-Thr(tBu)-Wang resin.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group from the N-terminus of the amino acid.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH at position 6) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Monitor the completion of each coupling reaction using a qualitative ninhydrin test.

-

Thiazole Formation: For the cysteine residues that will form thiazole rings, perform on-resin cyclodehydration using a suitable reagent.

-

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

-

Characterization: Confirm the identity and purity of the synthesized Tyr6-thiocillin analog by mass spectrometry and NMR spectroscopy.[7][8]

II. Radiolabeling of Tyr6-Thiocillin with Iodine-125

The introduction of a tyrosine residue allows for direct radioiodination using an electrophilic substitution reaction on the phenol ring of tyrosine. The Chloramine-T method is a well-established technique for this purpose.

Experimental Protocol: Radioiodination of Tyr6-Thiocillin

-

Reaction Setup: In a shielded vial, combine the following in order:

-

50 µL of 0.5 M sodium phosphate buffer, pH 7.5.

-

10 µg of purified Tyr6-thiocillin analog (in 10 µL of 0.1% TFA).

-

1 mCi (37 MBq) of Na[¹²⁵I].

-

-

Initiation of Reaction: Add 10 µL of Chloramine-T solution (2 mg/mL in 0.5 M sodium phosphate buffer, pH 7.5).

-

Incubation: Gently mix and incubate at room temperature for 60-90 seconds.

-

Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution (4 mg/mL in 0.5 M sodium phosphate buffer, pH 7.5).

-

Purification: Purify the radiolabeled peptide using a Sep-Pak C18 cartridge pre-equilibrated with ethanol and water. Elute the [¹²⁵I]Tyr6-thiocillin with a mixture of acetonitrile and water.

-

Quality Control: Determine the radiochemical purity and specific activity of the purified product using radio-HPLC and by measuring the radioactivity and peptide concentration.

| Parameter | Target Value | Method |

| Radiochemical Purity | > 95% | Radio-HPLC |

| Specific Activity | 10-50 Ci/mmol | Calculation based on radioactivity and peptide mass |

III. Ribosome Binding Assay

A saturation binding assay using the prepared [¹²⁵I]Tyr6-thiocillin will be performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) on bacterial ribosomes.

Experimental Protocol: Isolation of 70S Ribosomes from Bacillus subtilis

This protocol is adapted from established methods for ribosome purification.[9][10]

-

Cell Culture and Harvest: Grow Bacillus subtilis to mid-log phase and harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using a French press or sonication.

-

Clarification: Centrifuge the lysate at low speed to remove cell debris.

-

Ribosome Pelleting: Pellet the ribosomes from the supernatant by ultracentrifugation.

-

Sucrose Gradient Centrifugation: Resuspend the ribosome pellet and layer it onto a sucrose gradient (e.g., 10-40%). Separate the 70S ribosomes by ultracentrifugation.

-

Fraction Collection and Analysis: Collect fractions and identify those containing 70S ribosomes by measuring the absorbance at 260 nm.

-

Final Pelleting and Storage: Pool the 70S ribosome fractions, pellet the ribosomes by ultracentrifugation, and resuspend in a storage buffer. Store at -80°C.

Experimental Protocol: Saturation Binding Assay

-

Assay Setup: Prepare a series of tubes for total and non-specific binding.

-

Total Binding: Add increasing concentrations of [¹²⁵I]Tyr6-thiocillin to tubes containing a fixed amount of 70S ribosomes in binding buffer.

-

Non-specific Binding: Prepare a parallel set of tubes with the same components as the total binding tubes, but also include a high concentration of unlabeled this compound to saturate the specific binding sites.

-

-

Incubation: Incubate all tubes at 37°C for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in buffer to separate the ribosome-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in vials and measure the radioactivity using a gamma counter or liquid scintillation counter.[11][12][13]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding versus the concentration of free radioligand.

-

Perform a Scatchard analysis or use non-linear regression to determine the Kd and Bmax values.

-

| Parameter | Description |

| Kd (Equilibrium Dissociation Constant) | The concentration of radioligand at which half of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. |

| Bmax (Maximum Number of Binding Sites) | The total concentration of receptor binding sites in the sample. |

Conclusion

These application notes provide a detailed, albeit proposed, framework for the successful radiolabeling of a this compound analog and its application in ribosome binding assays. By following these protocols, researchers can generate valuable quantitative data to elucidate the molecular interactions of this important class of antibiotics, thereby aiding in the design and development of new therapeutic agents.

References

- 1. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solid-Phase-Based Synthesis of Lactazole-Like Thiopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Affinity purification of synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. Purification of 70S Ribosomes from Bacillus subtilis [bio-protocol.org]

- 10. Purification of 70S Ribosomes from Bacillus subtilis [en.bio-protocol.org]

- 11. ehs.psu.edu [ehs.psu.edu]

- 12. resources.revvity.com [resources.revvity.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

Application of Mass Spectrometry in the Structural Analysis of Thiocillin

Introduction

Thiocillins are a group of thiopeptide antibiotics with potent activity against various Gram-positive bacteria.[1][2] These complex natural products are characterized by a highly modified peptide backbone, featuring a macrocyclic structure containing multiple thiazole rings and dehydroamino acids.[3][4] The intricate and varied structures of this compound and its congeners necessitate advanced analytical techniques for their characterization. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as an indispensable tool for the structural elucidation, identification, and quantification of these complex biomolecules. This application note provides a detailed overview and experimental protocols for the use of mass spectrometry in the structural analysis of this compound.

Core Applications

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are central to the analysis of Thiocillins. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of different this compound variants.[3][4] Tandem mass spectrometry is employed to induce fragmentation of the this compound molecules, yielding structural information about the peptide sequence and the nature and location of post-translational modifications.[5]

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound involves several key stages, from sample preparation to data analysis.

Caption: General workflow for this compound analysis using mass spectrometry.

Quantitative Data Summary

Mass spectrometry is instrumental in identifying and quantifying different this compound variants produced by bacterial cultures. The table below summarizes the high-resolution mass spectrometry data for several this compound compounds isolated from Bacillus cereus ATCC 14579.[3]

| Compound | Structure | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |

| This compound I | C₄₈H₄₇N₁₃O₉S₆ | 1133.1924 | 1134.1997 |

| This compound II | C₄₈H₄₇N₁₃O₁₀S₆ | 1149.1873 | 1150.1946 |

| This compound III | C₄₉H₄₉N₁₃O₁₀S₆ | 1163.2030 | 1164.2103 |

| Micrococcin P1 | C₄₈H₄₉N₁₃O₉S₅ | 1103.2295 | 1104.2368 |

| Micrococcin P2 | C₄₇H₄₇N₁₃O₉S₅ | 1089.2138 | 1090.2211 |

Experimental Protocols

Protocol 1: Extraction and Purification of Thiocillins

This protocol is adapted from methodologies used for the isolation of Thiocillins from bacterial cultures.[3]

1. Culture and Harvesting:

-

Inoculate a 3 mL culture of B. cereus ATCC 14579 in Luria-Bertani broth.

-

Incubate with shaking at 28 °C for the desired period.

-

Centrifuge the culture to pellet the cell material.

2. Extraction:

-

To the cell pellet, add 1 mL of methanol and vortex thoroughly.

-

Dry the suspension with solid Na₂SO₄.

-

Filter the suspension to remove cell debris and drying agent.

-

Concentrate the filtrate to obtain a yellow residue.

3. Sample Preparation for HPLC:

-

Resuspend the residue in 100 µL of solvent B (see below).

-

Add 100 µL of solvent A (see below).

4. HPLC Purification:

-

Instrumentation: Analytical High-Performance Liquid Chromatography (HPLC) system with UV detection.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

Gradient: 30–55% solvent B in solvent A over 20 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: Monitor at 220 nm and 350 nm.

-

Collect fractions corresponding to the this compound peaks for subsequent MS analysis.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

This protocol outlines the general procedure for obtaining high-resolution mass spectra of purified this compound samples.

1. Sample Preparation:

-

Dilute the purified this compound fractions in a suitable solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Mass Spectrometry Instrumentation:

-

Utilize a high-resolution mass spectrometer such as a Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometer.[3]

3. Ionization:

-

Employ electrospray ionization (ESI) in positive ion mode.

4. Mass Spectrometer Settings (Example):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Sheath Gas Flow Rate: 10 - 20 (arbitrary units)

-

Auxiliary Gas Flow Rate: 2 - 5 (arbitrary units)

-

Capillary Temperature: 275 - 325 °C

-

Mass Range: m/z 200 - 2000

-

Resolution: >100,000

5. Data Acquisition and Analysis:

-

Acquire full scan mass spectra.

-

Process the data to determine the accurate m/z values of the protonated molecular ions [M+H]⁺.

-

Use the accurate mass measurements to calculate the elemental composition and confirm the identity of the this compound congeners.

Protocol 3: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

This protocol describes the use of tandem MS to fragment this compound ions for structural analysis.

1. Sample Infusion:

-

Introduce the diluted this compound sample into the mass spectrometer via direct infusion or through an LC system as described in Protocol 1.

2. Instrumentation:

-

A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF), ion trap, or Orbitrap) capable of collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

3. MS/MS Experiment Setup:

-

In the first stage of mass analysis, isolate the precursor ion of interest (the [M+H]⁺ ion of a specific this compound).

-

In the collision cell, subject the isolated precursor ions to fragmentation by collision with an inert gas (e.g., argon or nitrogen).

-

The collision energy should be optimized for each compound to achieve a rich fragmentation spectrum.

-

In the second stage of mass analysis, acquire the mass spectrum of the resulting fragment ions.

4. Data Analysis and Interpretation:

-

Analyze the fragmentation pattern to deduce structural information. Key fragment ions will correspond to losses of side chains, cleavages of the macrocyclic ring, and fragmentation of the thiazole rings.

-

Compare the observed fragmentation patterns with known fragmentation pathways of thiopeptides to aid in the structural assignment.

Logical Relationship in Structural Elucidation

The structural elucidation of this compound using mass spectrometry follows a logical progression from identifying the intact molecule to piecing together its structural components from fragmentation data.

Caption: Logical flow for this compound structural elucidation by MS.

Conclusion

Mass spectrometry is a powerful and essential technique for the structural analysis of complex natural products like this compound. The combination of high-resolution mass measurements and tandem mass spectrometry provides detailed information on the elemental composition, molecular weight, and structural features of these antibiotics. The protocols and workflows outlined in this application note serve as a guide for researchers in the fields of natural product chemistry, drug discovery, and microbiology for the robust and reliable characterization of Thiocillins and related thiopeptide antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Total Synthesis and Complete Structural Assignment of this compound I | Technology Networks [technologynetworks.com]